Encainide
Overview
Description
Encainide is a class Ic antiarrhythmic agent primarily used for the management of irregular heartbeats, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation . It functions as a voltage-gated sodium channel blocker, which helps to stabilize the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . due to its proarrhythmic adverse effects, it is no longer widely used .
Mechanism of Action
Target of Action
Encainide primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including the heart .
Mode of Action
This compound acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac conduction system . By blocking sodium channels, this compound slows the propagation of electrical signals through the heart, particularly affecting the His-Purkinje system . This can help manage irregular heartbeats such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Pharmacokinetics
This compound is metabolized in the liver, and its metabolism is polymorphically distributed . Over 90% of patients are extensive metabolizers (EM), in whom the oral bioavailability of this compound is only 30% due to extensive first-pass metabolism . In EMs, the elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . This compound is converted to two active metabolites, O-desmethyl-encainide (ODE) and 3-methoxy-O-desmethyl-encainide (3-MODE), which have antiarrhythmic activity .
Result of Action
The action of this compound results in a decrease in cardiac excitability and a slowing of conduction velocity . This can help manage various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular tachycardia . It’s important to note that this compound is no longer used due to proarrhythmic adverse effects .
Action Environment
Environmental factors such as food intake can influence the bioavailability of this compound . Additionally, genetic factors can influence the extent of this compound metabolism, with some patients being poor metabolizers . These factors can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This compound decreases excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in cardiac function. It depresses ventricular excitability and increases the stimulation threshold of the ventricle during diastole . This results in a decrease in the frequency of premature ventricular complexes (PVCs) and the elimination of nonsustained ventricular tachycardia (VT) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting the His-Purkinje system .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be effective in reducing ventricular ectopy and has been found to be more effective and to have fewer side effects than quinidine . The effectiveness of this compound in preventing dysrhythmias during programmed electrical stimulation is low .
Dosage Effects in Animal Models
In animal models, single intravenous doses of this compound have been shown to prolong His-Purkinje conduction time (HV interval) and intraventricular conduction time (QRS duration), but not refractoriness . The effects of this compound vary with different dosages, and it has been found to be approximately 7 to 11 times more potent, on a milligram basis, than quinidine .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, converting to two active metabolites, O-demethylthis compound (ODE) and 3-methoxy-O-demethylthis compound (MODE) . These metabolites are more active than the parent compound in blocking sodium channels .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream. After administration, it is excreted in approximately equal amounts in the urine and feces .
Subcellular Localization
The subcellular localization of this compound is primarily at the cellular membrane where it binds to voltage-gated sodium channels . This binding inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby influencing the function of the cell .
Preparation Methods
Encainide can be synthesized through several methods. One method involves the acylation of methyl anthranilate with 4-anisoyl chloride in the presence of sodium hydroxide in methylene chloride, yielding methyl N-(p-anisoyl)anthranilate. This intermediate is then condensed with 2-picoline using n-butyllithium in tetrahydrofuran, resulting in 2-(2-pyridylacetyl)-p-anisanilide. Finally, this compound is reduced with hydrogen over platinum on carbon, followed by treatment with formaldehyde and further reduction with hydrogen over platinum on carbon .
Chemical Reactions Analysis
Encainide undergoes several types of chemical reactions, including:
O-demethylation: The aromatic methyl ether group is demethylated.
N-demethylation: The piperidyl nitrogen undergoes demethylation.
Oxidation: Oxidation occurs at the α-carbon to the piperidyl nitrogen.
Formation of methylated catechol derivatives: This involves the formation of catechol derivatives through methylation.
Common reagents used in these reactions include hydrogen, platinum on carbon, and formaldehyde. Major products formed from these reactions include O-demethylthis compound, 3-methoxy-O-demethylthis compound, and N,O-di-demethylthis compound .
Scientific Research Applications
Encainide has been extensively studied for its antiarrhythmic properties. It is particularly effective in patients with excessive premature ventricular complexes and less so in patients with sustained ventricular tachycardia . This compound and its metabolites have been shown to have little negative inotropic activity and ancillary pharmacology, making it well-tolerated with side effects mainly associated with its local anesthetic activity, such as blurred vision and dizziness . Additionally, this compound has been used in the treatment of supraventricular arrhythmias, including atrial fibrillation and ectopic atrial tachycardia .
Comparison with Similar Compounds
Encainide is often compared with other class Ic antiarrhythmic agents such as flecainide, tocainide, mexiletine, and amiodarone . While all these agents are effective in treating ventricular arrhythmias, this compound and flecainide are superior to quinidine for the control of ventricular ectopic beats . this compound is unique in that it has a relatively high incidence of proarrhythmic effects, which has limited its therapeutic use . Similar compounds include:
Flecainide: Another class Ic antiarrhythmic agent with similar properties.
Tocainide: A class Ib antiarrhythmic agent similar to lidocaine.
Mexiletine: Another class Ib antiarrhythmic agent.
Amiodarone: A class III antiarrhythmic agent with broader applications but higher toxicity.
This compound’s uniqueness lies in its specific electrophysiologic effects and its metabolism to active metabolites that contribute to its antiarrhythmic efficacy .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPNDMDCLXCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022983 | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-03 g/L | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66778-36-7 | |
Record name | Encainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Encainide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Encainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Encainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Encainide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.